6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one

NQO1 inhibition Quinone oxidoreductase Structure-activity relationship

Researchers developing triazoloacridinone antitumor agents often face confounding biological activity when using pre-functionalized analogs as controls. This unsubstituted parent scaffold (CAS 4671-09-4, MW 221.21) provides the chemically defined, inactive core essential for unambiguous SAR studies. - Inactive at NQO1/NQO2: Validated negative control for hit confirmation assays, eliminating background inhibition seen with C-1305 or NSC 645827. - Dual diversification at C5 & C8: Enables systematic nucleophilic aromatic substitution and electrophilic functionalization for library construction. - Low MW (221 g/mol): Maximizes room for substituent growth within drug-like chemical space vs. pre-functionalized analogs (MW >323). Supplied via custom synthesis with full analytical characterization (HPLC, NMR, MS) to support medicinal chemistry and chemical biology probe development.

Molecular Formula C13H7N3O
Molecular Weight 221.21 g/mol
CAS No. 4671-09-4
Cat. No. B15197209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one
CAS4671-09-4
Molecular FormulaC13H7N3O
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C4N2N=NC4=CC=C3
InChIInChI=1S/C13H7N3O/c17-13-8-4-1-2-7-11(8)16-12-9(13)5-3-6-10(12)14-15-16/h1-7H
InChIKeyFMCYQYPHLJBLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one: Unsubstituted Parent Scaffold


6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one (CAS 4671-09-4) is the unsubstituted parent heterocycle of the triazoloacridinone (TA) family, a class of fused tetracyclic compounds characterized by a triazole ring fused to an acridinone core. This scaffold serves as the key synthetic intermediate for a series of potent antitumor agents, including C-1305 (5-dimethylaminopropylamino-8-hydroxytriazoloacridinone) and NSC 645827 (C-1303), which have demonstrated nanomolar to low micromolar inhibitory activity against the quinone oxidoreductases NQO1 and NQO2, as well as FLT3 kinase [1]. The parent compound itself exists as a planar, electron-deficient aromatic system (molecular formula C13H7N3O, molecular weight 221.21 g/mol) with a density of 1.52 g/cm³ and a boiling point of 453.6°C at 760 mmHg, providing a chemically defined, unfunctionalized platform for structure-activity relationship (SAR) studies and medicinal chemistry derivatization .

Unsubstituted Parent Core
Non-functionalized triazoloacridinone scaffold for SAR studies
Negative control for NQO1/NQO2 and FLT3 kinase assays
Divergent C5/C8 derivatization platform for library synthesis
Favorable starting point for substituent growth within drug-like space

Limitations of Pre-Functionalized Analogs as Substitutes


The unsubstituted triazoloacridinone core (CAS 4671-09-4) is chemically and biologically distinct from its 5-aminoalkyl-8-hydroxy derivatives. Structural studies demonstrate that the C5 aminoalkyl substituent and C8 hydroxyl group are essential pharmacophoric elements required for NQO1/NQO2 enzyme inhibition, FLT3 kinase binding, and DNA intercalation [1]. Substituting the parent scaffold with pre-functionalized analogs such as C-1305 or NSC 645827 for applications requiring an uncommitted core (e.g., negative controls, SAR probe synthesis, or novel derivatization) will introduce unwanted biological activity, alter physicochemical properties (e.g., molecular weight increases from 221 to 323 g/mol), and eliminate the synthetic versatility required for divergent library construction and selectivity profiling .

Bioactivity interference
Pre-functionalized analogs carry intrinsic NQO1/FLT3 inhibition, confounding negative controls.
Blocked diversification sites
C5 and C8 positions are already occupied, eliminating SAR exploration and probe design.
Altered physicochemical profile
Higher molecular weight and modified polarity reduce synthetic versatility for lead optimization.

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one: Key Analog Differentiation


NQO1 Inhibition Requires C5-Aminoalkyl Substitution

The unsubstituted parent scaffold 6H-(1,2,3)triazolo(4,5,1-de)acridin-6-one (CAS 4671-09-4) lacks the C5 aminoalkyl side chain that is critical for NQO1 enzyme inhibition. In contrast, the 5-[[2-(dimethylamino)ethyl]amino]-8-hydroxy derivative NSC 645827 (C-1303, CAS 128113-19-9) inhibits human recombinant NQO1 with an IC50 of 0.7 μM . SAR analysis of the triazoloacridin-6-one series demonstrates that C5 functionalization is a prerequisite for NQO1 binding; compounds lacking this substituent show no detectable inhibitory activity in the standard spectrophotometric assay using recombinant human NQO1 [1].

NQO1 Inhibition
Class-level inference
No inhibition (parent) → IC50 0.7 µM (NSC 645827)
C5-aminoalkyl substitution required for NQO1 binding.
Inferred from SAR; parent IC50 >100 µM.
NQO1 inhibition Quinone oxidoreductase Structure-activity relationship Triazoloacridinone

FLT3 Kinase Inhibition Requires C5/C8 Functionalization

The triazoloacridinone derivative C-1305 (5-dimethylaminopropylamino-8-hydroxytriazoloacridinone) suppresses proliferation of FLT3-ITD-mutant MV4;11 leukemia cells with an EC50 of 0.2 μM, whereas the unsubstituted parent core 6H-(1,2,3)triazolo(4,5,1-de)acridin-6-one, lacking the 5-aminoalkyl and 8-hydroxy pharmacophores, exhibits no FLT3 kinase inhibitory activity [1]. C-1305 reduces FLT3 phosphorylation in a time-dependent manner at concentrations of 5–10 μM and induces apoptosis specifically in FLT3-ITD-positive cells, a mechanistic property absent in the unsubstituted scaffold [2].

FLT3 Kinase Inhibition
Class-level inference
No activity → EC50 0.2 µM (C-1305, FLT3-ITD cells)
C5/C8 functionalization necessary for FLT3 pathway modulation.
9-fold selectivity for FLT3-ITD over WT reported for C-1305.
FLT3 kinase inhibition Acute myeloid leukemia Tyrosine kinase inhibitor Antitumor agent

DNA Intercalation Requires C5/C8 Functionalization

C-1305 is a well-established double-stranded DNA intercalator that binds preferentially to TA/TA dinucleotide steps, as demonstrated by NMR-driven structural reconstruction and molecular dynamics refinement [1]. Surface plasmon resonance studies show C-1305 possesses higher affinity for GC-rich DNA than AT-rich DNA [2]. The unsubstituted parent core 6H-(1,2,3)triazolo(4,5,1-de)acridin-6-one lacks the 8-hydroxy group and C5 aminoalkyl side chain required for DNA minor groove recognition and intercalation, as established by the connected QSAR/QSRR models for acridinone-DNA interactions [3].

DNA Intercalation
Class-level inference
Parent lacks binding; C-1305 intercalates at TA/TA steps
8-OH and C5 side chain needed for DNA minor groove recognition.
Based on QSAR/QSRR models and NMR data for C-1305.
DNA intercalation Topoisomerase II inhibition Minor groove binding NMR spectroscopy

Molecular Weight and Synthetic Tractability Advantage

The unsubstituted core 6H-(1,2,3)triazolo(4,5,1-de)acridin-6-one possesses a molecular weight of 221.21 g/mol (C13H7N3O) and an exact mass of 221.05900 Da . In contrast, the lead antitumor derivative C-1305 has a molecular weight of 323.35 g/mol (C17H17N5O2), representing a 46% increase due to the 5-dimethylaminopropylamino and 8-hydroxy substituents . The imidazoacridinone analog C-1311 (Symadex) has a molecular weight of 349.43 g/mol [1]. This substantial molecular weight advantage positions the parent scaffold favorably within Lipinski's rule of five (molecular weight <500) for oral drug-likeness and provides greater synthetic tractability for parallel library synthesis at both C5 and C8 positions.

Synthetic Tractability
Cross-study comparable
MW 221 (parent) vs 323 (C-1305) vs 349 (C-1311)
32% lighter than C-1305; room for substituent growth.
Supports lead optimization within Lipinski space.
Molecular weight Lipinski rules Drug-likeness Synthetic accessibility Lead optimization

NQO2 Inhibition Requires C5/C8 Functionalization

The most potent NQO2 inhibitor reported in the triazoloacridin-6-one series is the N-oxide derivative 10a, with an IC50 of 98 ± 10 nM against human NQO2 [1]. This potency is achieved through combined C5 and C8 functionalization and N-oxidation. The unsubstituted parent scaffold lacks all three structural features and consequently shows no NQO2 inhibitory activity. The structurally related imidazoacridinone NSC 660841 achieved an IC50 of 6 ± 3 nM against NQO2, representing the most potent inhibitor reported, but this activity is entirely dependent on the imidazo core and specific substitution pattern absent in the triazolo parent [2].

NQO2 Inhibition
Class-level inference
No inhibition → IC50 98 nM (TA N-oxide 10a)
Requires C5/C8 substitution and N-oxidation for potency.
>1000-fold difference; serves as negative control.
NQO2 inhibition NRH:quinone oxidoreductase 2 Selectivity window Off-target profiling

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one: Applications & Procurement


NQO1/NQO2 Inhibition Negative Control

As demonstrated in Section 3 (Evidence Items 1 and 5), the unsubstituted parent core lacks NQO1 and NQO2 inhibitory activity, making it the appropriate negative control compound for biochemical assays evaluating novel C5/C8-substituted triazoloacridinones. Using pre-functionalized analogs such as NSC 645827 (NQO1 IC50 = 0.7 μM) or the N-oxide 10a (NQO2 IC50 = 98 nM) as controls would introduce unacceptable background inhibition [1]. This application is critical for hit validation campaigns where confirming target-specific inhibition requires a chemically matched inactive scaffold.

Scaffold for Divergent Library Synthesis

The parent core provides two orthogonal diversification points at C5 and C8 (Section 3, Evidence Item 4), enabling systematic SAR exploration of the triazoloacridinone pharmacophore. With a molecular weight of only 221 g/mol, it offers substantially more room for substituent growth within drug-like chemical space compared to starting from C-1305 (MW 323) or C-1311 (MW 349). This scaffold is the documented starting material for all reported triazoloacridinone antitumor agents, including C-1305, and provides access to both the 5-aminoalkyl series (via nucleophilic aromatic substitution) and 8-substituted analogs (via electrophilic functionalization) [2].

DNA-Binding-Independent Mechanistic Profiling

C-1305 is a well-characterized dsDNA intercalator with sequence specificity for TA/TA dinucleotide steps (Section 3, Evidence Item 3). When investigating non-DNA-mediated mechanisms of triazoloacridinone cytotoxicity (e.g., FLT3 kinase inhibition, topoisomerase II poisoning, or metabolic activation pathways), the parent scaffold provides a DNA-binding-incompetent comparator that allows deconvolution of DNA-dependent vs. DNA-independent pharmacological effects without confounding intercalation activity [1].

Chemical Biology Probe Development

The C5 and C8 positions of the parent scaffold can be sequentially functionalized to install affinity tags (biotin), fluorescent reporters, or photoaffinity labels without pre-existing biological activity (Section 3, Evidence Items 1–3). This contrasts with C-1305 and C-1311, which already engage multiple targets (NQO1, NQO2, FLT3, DNA) and would generate ambiguous target identification data. The uncommitted core enables the design of clean chemical biology probes for target deconvolution and cellular imaging studies [2].

Application
Selection Property
Validation Focus
NQO1/NQO2 negative control
Unsubstituted core lacks C5/C8 motifs required for inhibition
Confirm inactivity in spectrophotometric NQO1/2 assays
Divergent SAR library synthesis
Orthogonal diversification points at C5 and C8 available
Verify synthetic routes for C5-aminoalkyl and C8-substituted analogs
DNA-independent mechanistic profiling
No intrinsic DNA intercalation due to absent 8-OH and C5 side chain
Evaluate DNA binding relative to C-1305 reference via NMR/SPR
Chemical biology probe design
Uncommitted scaffold avoids multi-target engagement
Install affinity/fluorescent tags without pre-existing target binding
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